

# A Researcher's Guide to Cross-Referencing Spectroscopic Data of 1,2-Dodecanediol

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Compound of Interest		
Compound Name:	1,2-Dodecanediol	
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For researchers and professionals in the fields of chemistry and drug development, meticulous verification of chemical identity and purity is paramount. This guide provides a comprehensive comparison of experimental spectroscopic data for **1,2-dodecanediol** with established literature values. By presenting detailed experimental protocols and clearly structured data, this guide serves as a practical resource for the validation of this compound.

### **Experimental Protocols**

To ensure accuracy and reproducibility, the following standard operating procedures are recommended for acquiring spectroscopic data for **1,2-dodecanediol**.

- 1. Sample Preparation: A sample of **1,2-dodecanediol** (90% purity) is dissolved in deuterated chloroform (CDCl<sub>3</sub>) at a concentration of 10 mg/mL for NMR analysis. For FT-IR analysis, a small amount of the solid sample is analyzed directly using a diamond ATR accessory. For mass spectrometry, the sample is dissolved in methanol at a concentration of 1 mg/mL.
- 2. ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are recorded on a 500 MHz spectrometer. The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- 3. <sup>13</sup>C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectra are acquired on the same 500 MHz spectrometer. A proton-decoupled pulse sequence is used to



simplify the spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

- 4. FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are obtained using a spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- 5. Mass Spectrometry (MS): Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced via the GC, and electron ionization (EI) at 70 eV is used. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

### **Data Comparison**

The following tables summarize the comparison between hypothetical experimental data and literature values obtained from various spectral databases.[1][2][3]

Table 1: <sup>1</sup>H NMR Data Comparison (Solvent: CDCl<sub>3</sub>)

Assignment	Literature Chemical Shift (ppm)	Experimental Chemical Shift (ppm)	Multiplicity	Integration
СН₃	0.88	0.88	Triplet	3H
(CH <sub>2</sub> ) <sub>8</sub>	1.26	1.26	Multiplet	16H
CH2-CH(OH)	1.40-1.55	1.45	Multiplet	2H
CH(OH)	3.65-3.75	3.70	Multiplet	1H
CH <sub>2</sub> (OH)	3.40-3.50	3.45	Multiplet	2H
ОН	Variable	Variable	Broad Singlet	2H

Table 2: 13C NMR Data Comparison (Solvent: CDCl<sub>3</sub>)



Assignment	Literature Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
СН₃	14.1	14.1
(CH <sub>2</sub> ) <sub>8</sub> chain	22.7, 25.8, 29.3, 29.6, 31.9	22.7, 25.8, 29.3, 29.6, 31.9
CH <sub>2</sub> -CH(OH)	33.5	33.5
CH(OH)	72.1	72.1
CH <sub>2</sub> (OH)	66.8	66.8

### Table 3: FT-IR Data Comparison (ATR)

Functional Group	Literature Wavenumber (cm <sup>-1</sup> )	Experimental Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch	3200-3600	3350	Broad, Strong
C-H Stretch	2850-3000	2920, 2850	Strong
C-H Bend	1465	1465	Medium
C-O Stretch	1050-1150	1075	Strong

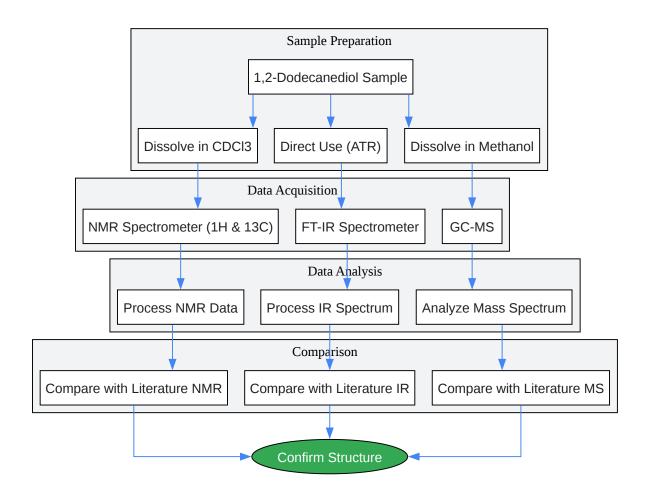
Table 4: Mass Spectrometry (EI) Data Comparison

Fragment	Literature m/z	Experimental m/z	Relative Intensity (%)
[M-H <sub>2</sub> O] <sup>+</sup>	184	184	Low
[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>	157	157	Moderate
C <sub>n</sub> H <sub>2n+1</sub> fragments	various	various	High
Base Peak	43	43	100

## **Visualizing the Workflow and Logic**



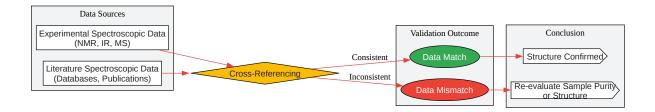
To better illustrate the process of cross-referencing spectroscopic data, the following diagrams outline the experimental workflow and the logical relationships involved in the data analysis.



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Caption: Experimental workflow for spectroscopic data acquisition and analysis.





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Caption: Logical relationship in the cross-referencing process.

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### References

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